molecular formula C30H35NO3Si B13061435 (4aR,7R,7aR)-4-benzyl-7-[tert-butyl(diphenyl)silyl]oxy-5,6,7,7a-tetrahydro-4aH-cyclopenta[b][1,4]oxazin-3-one

(4aR,7R,7aR)-4-benzyl-7-[tert-butyl(diphenyl)silyl]oxy-5,6,7,7a-tetrahydro-4aH-cyclopenta[b][1,4]oxazin-3-one

Cat. No.: B13061435
M. Wt: 485.7 g/mol
InChI Key: KFRMICKYMZONRP-LSMIHOHGSA-N
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Description

This compound is a stereochemically complex oxazinone derivative featuring a benzyl group at the 4-position and a bulky tert-butyl(diphenyl)silyl (TBDPS) ether protecting group at the 7-position. Its core structure includes a fused cyclopenta[b][1,4]oxazin-3-one system with three defined stereocenters (4aR,7R,7aR). The TBDPS group is critical for steric protection during synthetic steps, while the benzyl substituent may influence reactivity or binding properties in downstream applications.

Properties

Molecular Formula

C30H35NO3Si

Molecular Weight

485.7 g/mol

IUPAC Name

(4aR,7R,7aR)-4-benzyl-7-[tert-butyl(diphenyl)silyl]oxy-5,6,7,7a-tetrahydro-4aH-cyclopenta[b][1,4]oxazin-3-one

InChI

InChI=1S/C30H35NO3Si/c1-30(2,3)35(24-15-9-5-10-16-24,25-17-11-6-12-18-25)34-27-20-19-26-29(27)33-22-28(32)31(26)21-23-13-7-4-8-14-23/h4-18,26-27,29H,19-22H2,1-3H3/t26-,27-,29-/m1/s1

InChI Key

KFRMICKYMZONRP-LSMIHOHGSA-N

Isomeric SMILES

CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)O[C@@H]3CC[C@@H]4[C@H]3OCC(=O)N4CC5=CC=CC=C5

Canonical SMILES

CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OC3CCC4C3OCC(=O)N4CC5=CC=CC=C5

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Racemic-(4aS,7R,7aR)-4-benzyl-7-(tert-butyldiphenylsilyloxy)hexahydrocyclopenta[b][1,4]oxazin-3(2H)-one typically involves multiple steps, starting from readily available starting materialsThe reaction conditions often involve the use of strong bases, protecting groups, and specific catalysts to achieve the desired stereochemistry and yield .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, scalable reaction conditions, and efficient purification techniques to ensure high purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

Racemic-(4aS,7R,7aR)-4-benzyl-7-(tert-butyldiphenylsilyloxy)hexahydrocyclopenta[b][1,4]oxazin-3(2H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles for substitution reactions (e.g., Grignard reagents). The reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired outcome .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, leading to structurally diverse compounds .

Scientific Research Applications

Racemic-(4aS,7R,7aR)-4-benzyl-7-(tert-butyldiphenylsilyloxy)hexahydrocyclopenta[b][1,4]oxazin-3(2H)-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Racemic-(4aS,7R,7aR)-4-benzyl-7-(tert-butyldiphenylsilyloxy)hexahydrocyclopenta[b][1,4]oxazin-3(2H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally analogous molecules from the literature, focusing on functional groups, synthetic methods, stereochemistry, and protective strategies.

Structural and Functional Group Comparisons

tert-butyl (4aR,7R)-7-methoxy-10,10-dimethyl-6-oxo-5,6,7,8,9,10-hexahydrobenzo[cd]cyclohepta[hi]isoindole-4(4aH)-carboxylate (93c)

  • Key Features :

  • Contains a tert-butyl ester and methoxy group.
  • Uses a smaller tert-butyldimethylsilyl (TBS) group compared to the target’s TBDPS.
  • Lacks a benzyl substituent but includes a fused isoindole system. Synthesis: Prepared via [4+3] cycloaddition (84% yield), highlighting efficient stereochemical control.

(4aS,5S,7R,8aS)-5-methyl-2-phenyl-7-(((2R,3R,4S,5R,6S)-3,4,5-tris(benzyloxy)-6-methoxytetrahydro-2H-pyran-2-yl)methoxy)-4a,7,8,8a-tetrahydropyrano[3,4-b][1,4]oxazin-3(5H)-one (4a) Key Features:

  • Shares an oxazinone core but incorporates multiple benzyloxy groups and a glycosyl moiety.
  • Differs in stereochemistry (4aS,5S,7R,8aS) and lacks a silyl protecting group.
    • Synthesis : Involves multi-step glycosylation, emphasizing the challenges of stereochemical fidelity in polycyclic systems.
    • Relevance : Highlights the target compound’s unique combination of a benzyl group and TBDPS protection, which may confer distinct solubility or reactivity profiles.

Protective Group Strategies

Compound Protecting Group Steric Bulk Stability Reference
Target Compound TBDPS High High N/A
93c TBS Moderate Moderate
4a Benzyloxy Low Variable

Stereochemical Complexity

  • The target compound’s three stereocenters (4aR,7R,7aR) present a higher synthetic challenge than 93c (two stereocenters) or 4a (four stereocenters with differing configurations). This complexity necessitates advanced chiral auxiliaries or catalytic asymmetric methods.

Database Resources for Comparative Analysis

While the evidence lacks bioactivity data for the target compound, databases like ChEMBL and PubChem catalog physicochemical and bioactivity profiles of analogous molecules. For example, silyl-protected oxazinones often exhibit improved metabolic stability compared to their unprotected counterparts.

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